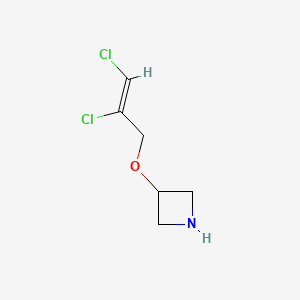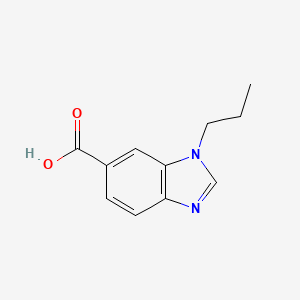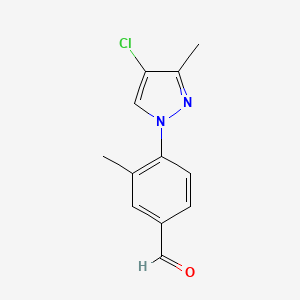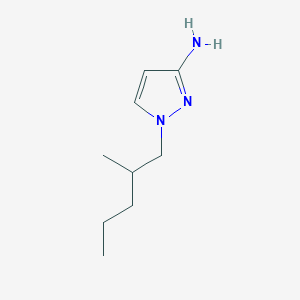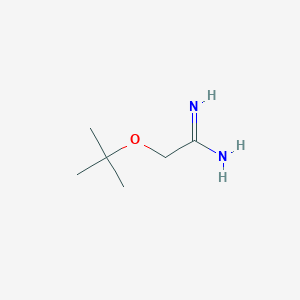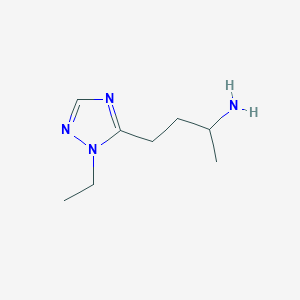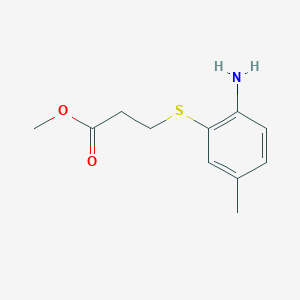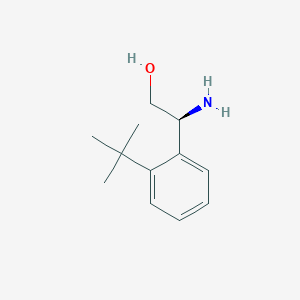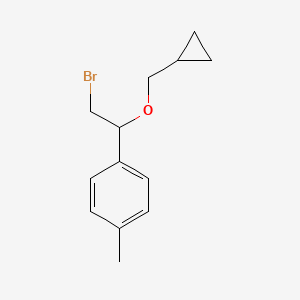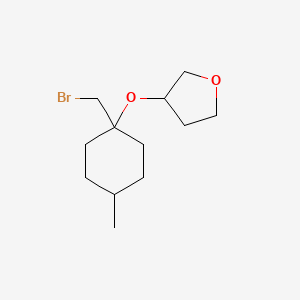
3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran is an organic compound that features a bromomethyl group attached to a cyclohexyl ring, which is further connected to a tetrahydrofuran ring through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran typically involves the bromination of a precursor compound followed by etherification. One common method involves the bromination of 4-methylcyclohexanol using N-bromosuccinimide (NBS) to introduce the bromomethyl group. This intermediate is then reacted with tetrahydrofuran in the presence of a base such as potassium carbonate to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as ethanol or water at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include alcohols, amines, or thioethers.
Oxidation Products: Oxidation can yield ketones, aldehydes, or carboxylic acids.
Reduction Products: Reduction typically results in the formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. The ether linkage provides stability and flexibility to the molecule, allowing it to interact with different molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran: Similar structure with an ethyl group instead of a methyl group.
3-((1-(Chloromethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran: Similar structure with a chloromethyl group instead of a bromomethyl group.
3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)furan: Similar structure with a furan ring instead of a tetrahydrofuran ring.
Uniqueness
The uniqueness of 3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran lies in its specific combination of functional groups and ring structures, which provide distinct reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.
Eigenschaften
Molekularformel |
C12H21BrO2 |
|---|---|
Molekulargewicht |
277.20 g/mol |
IUPAC-Name |
3-[1-(bromomethyl)-4-methylcyclohexyl]oxyoxolane |
InChI |
InChI=1S/C12H21BrO2/c1-10-2-5-12(9-13,6-3-10)15-11-4-7-14-8-11/h10-11H,2-9H2,1H3 |
InChI-Schlüssel |
LQAWQTWIWXHKCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)(CBr)OC2CCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




